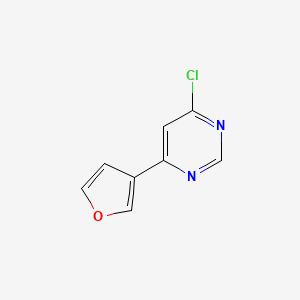

4-Chloro-6-(furan-3-yl)pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C8H5ClN2O |

|---|---|

Molekulargewicht |

180.59 g/mol |

IUPAC-Name |

4-chloro-6-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H5ClN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H |

InChI-Schlüssel |

UDEWHRFXBIWKEI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC=C1C2=CC(=NC=N2)Cl |

Herkunft des Produkts |

United States |

chemical structure and physical properties of 4-Chloro-6-(furan-3-yl)pyrimidine

An In-depth Technical Guide to 4-Chloro-6-(furan-3-yl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to act as a bioisostere for endogenous nucleobases and engage with a diverse array of biological targets.[1][2] Within this privileged class of heterocycles, 4-Chloro-6-(furan-3-yl)pyrimidine emerges as a highly versatile intermediate, strategically functionalized for facile elaboration into more complex molecular architectures. The presence of a reactive chlorine atom at the C4 position and a furan ring, a common motif in bioactive natural products and pharmaceuticals, provides two distinct points for chemical modification.[3]

This technical guide offers a comprehensive exploration of 4-Chloro-6-(furan-3-yl)pyrimidine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, a robust synthetic strategy, its physicochemical and spectroscopic properties, and its profound potential as a building block for novel therapeutics, particularly in the realm of kinase inhibitors.

Chemical Structure and Synthesis

The molecular architecture of 4-Chloro-6-(furan-3-yl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a furan ring linked via its 3-position to the C6 of the pyrimidine. This arrangement creates a molecule with distinct electronic and steric properties, primed for selective chemical transformations.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthesis of 4-Chloro-6-(furan-3-yl)pyrimidine involves a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideally suited for coupling heterocyclic halides with organoboron reagents.[4][5] The proposed pathway utilizes the differential reactivity of the chlorine atoms on 4,6-dichloropyrimidine, allowing for a selective mono-arylation.

The reaction couples 4,6-dichloropyrimidine with furan-3-ylboronic acid. The choice of catalyst, typically a palladium(0) species with a suitable phosphine ligand, and base is critical for achieving high yield and selectivity.[6]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust choice for this type of coupling. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3][6]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or n-butanol with water is often optimal. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate complex.[4][6]

Physicochemical and Spectroscopic Properties

While direct experimental data for 4-Chloro-6-(furan-3-yl)pyrimidine is not extensively published, its properties can be reliably predicted using computational models and by analogy to structurally similar compounds. These predicted values are invaluable for guiding experimental design, including solvent selection for reactions and purification.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₅ClN₂O | - |

| Molecular Weight | 180.59 g/mol | - |

| XLogP3 | 2.1 | [7] (Analog) |

| Hydrogen Bond Donor Count | 0 | [7] (Analog) |

| Hydrogen Bond Acceptor Count | 3 | [7] (Analog) |

| Rotatable Bond Count | 1 | [8] (Analog) |

| Boiling Point | ~300-350 °C (at 760 mmHg) | [9] (Analog) |

| Melting Point | Not available; expected to be a solid at room temp. | [9] (Analog) |

Note: These values are predictions based on computational modeling and data from analogous compounds and should be confirmed experimentally.

Spectroscopic Characterization (Predicted)

The interpretation of spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and furan rings.

-

Pyrimidine Protons: A singlet for the proton at the C2 position and another singlet for the proton at the C5 position. Based on similar structures, the C2-H is expected around δ 9.0-9.2 ppm and the C5-H around δ 7.5-7.8 ppm.[10][11]

-

Furan Protons: The furan ring will exhibit three distinct signals. The proton at C2 of the furan is anticipated to be the most downfield (around δ 8.0-8.3 ppm), followed by the C5 proton (around δ 7.5-7.7 ppm) and the C4 proton (around δ 6.8-7.0 ppm), all appearing as multiplets or broad singlets.[10]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster with an M+2 peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[13][14] Common fragmentation patterns may involve the loss of chlorine (M-35) or cleavage of the furan ring.[12][15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the rings (~1600-1400 cm⁻¹), and a C-Cl stretching vibration (~800-600 cm⁻¹).[10][13]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-6-(furan-3-yl)pyrimidine lies in the high reactivity of the C4-chloro substituent, which serves as an excellent leaving group in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.[16]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the C4 position for attack by nucleophiles.[17] This allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines (anilines, aliphatic amines) yields 4-amino-6-(furan-3-yl)pyrimidine derivatives. This is a cornerstone transformation in the synthesis of kinase inhibitors.[18]

-

Alcohols/Phenols: Treatment with alkoxides or phenoxides results in the formation of 4-alkoxy/aryloxy-6-(furan-3-yl)pyrimidines.[19]

-

Thiols: Thiolates can displace the chloride to produce 4-thioether derivatives.[19]

These reactions often proceed under thermal conditions, sometimes with the addition of a base to deprotonate the incoming nucleophile.[18]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also participate in a second wave of cross-coupling reactions, enabling the introduction of carbon-based substituents.

-

Suzuki-Miyaura Coupling: Further reaction with another boronic acid can be used to synthesize 4,6-diarylpyrimidines.[16]

-

Buchwald-Hartwig Amination: This provides an alternative, often milder, method for forming C-N bonds compared to traditional SNAr.[16]

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are valuable for further chemical manipulation or as structural elements in their own right.

This dual reactivity makes 4-Chloro-6-(furan-3-yl)pyrimidine a powerful platform for generating large libraries of diverse compounds for biological screening.

Applications in Medicinal Chemistry and Drug Discovery

The furan-pyrimidine core is a prevalent motif in molecules targeting protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[20] Therefore, derivatives of 4-Chloro-6-(furan-3-yl)pyrimidine are of significant interest as potential kinase inhibitors.

The general strategy involves using an SNAr reaction to introduce a substituted aniline at the C4 position. The resulting N-phenylpyrimidin-4-amine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site. The furan-3-yl group at the C6 position can then be tailored to occupy a hydrophobic pocket, enhancing potency and selectivity.[1][20]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for a derivative of this scaffold would be the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently overactive in cancer.

This diagram illustrates how a molecule synthesized from the title compound could potentially inhibit a kinase like RAF, thereby blocking downstream signaling and preventing uncontrolled cell proliferation.[1] Experimental validation is required to confirm any such activity.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and a key transformation of 4-Chloro-6-(furan-3-yl)pyrimidine.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Methodology:

-

Vessel Preparation: A round-bottom flask is charged with a magnetic stir bar, 4,6-dichloropyrimidine (1.0 eq), furan-3-ylboronic acid (1.05 eq), potassium phosphate (K₃PO₄, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) are added via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed sequentially with water and saturated aqueous sodium chloride (brine).

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-6-(furan-3-yl)pyrimidine.[1]

Protocol 2: Nucleophilic Aromatic Substitution with Aniline

Methodology:

-

Setup: In a reaction vial, 4-Chloro-6-(furan-3-yl)pyrimidine (1.0 eq) and the desired aniline (1.2 eq) are combined in a suitable solvent such as N,N-Dimethylformamide (DMF) or n-butanol.[18]

-

Reaction: The mixture is heated to 90-120 °C and stirred. The reaction can be catalyzed by a small amount of acid (e.g., HCl) or base (e.g., K₂CO₃) depending on the specific substrates. Reaction progress is monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water, which often causes the product to precipitate.

-

Purification: The solid product is collected by filtration, washed with water, and then dried. If necessary, the product can be further purified by recrystallization or column chromatography.[18]

Safety and Handling

As with any chlorinated organic compound, 4-Chloro-6-(furan-3-yl)pyrimidine and its precursors should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: Chloropyrimidines are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[21][22] Incompatible materials include strong oxidizing agents and strong acids.[23]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-6-(furan-3-yl)pyrimidine stands out as a valuable and highly adaptable intermediate for chemical synthesis. Its straightforward preparation via robust cross-coupling methodologies and the versatile reactivity of its C4-chloro group make it an ideal starting point for constructing diverse molecular libraries. For professionals in drug discovery, this scaffold offers a proven platform for the design of potent and selective kinase inhibitors, holding significant promise for the development of next-generation therapeutics. The predictive data and detailed protocols provided herein serve as a solid foundation for researchers to synthesize, characterize, and exploit the full potential of this powerful chemical building block.

References

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

-

NextSDS. (n.d.). 4-Chloro-6-(3-fluoro-phenyl)-pyrimidine — Chemical Substance Information. Retrieved from [Link]

-

Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. Available from: [Link]

-

PubChem. (n.d.). 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. Available from: [Link]

-

Wu, J. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NextSDS. (n.d.). 4-chloro-6-(3-chlorophenyl)pyrimidine — Chemical Substance Information. Retrieved from [Link]

-

Ovcharenko, V. A., & Rakhmanova, O. A. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1260. Available from: [Link]

-

NextSDS. (n.d.). 4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine — Chemical Substance Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dichloro-2-(furan-3-yl)pyrimidine. Retrieved from [Link]

-

Fleckstein, J., & Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3228–3237. Available from: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Cazaubon, E., et al. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 17(4), 4753–4765. Available from: [Link]

-

Krasavin, M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(15), 4443. Available from: [Link]

-

Journal of Molecular Science. (2025). [PDF]. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 50(5), 1079-1085. Available from: [Link]

-

ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]

-

Csonka, R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. Available from: [Link]

-

Li, X., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(2), 2246–2257. Available from: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Obach, R. S., et al. (2015). Identification of novel pyrimidine ring cleavage metabolites of Buspirone via Spectral Similarity correlation score. Xenobiotica, 45(10), 855-863. Available from: [Link]

-

NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine | C10H9ClN2O | CID 63204889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-Chloro-6-(methylthio)pyrimidine | 89283-48-7 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (1354939-03-9) for sale [vulcanchem.com]

- 13. mdpi.com [mdpi.com]

- 14. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]

- 15. lcms.cz [lcms.cz]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. nextsds.com [nextsds.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to Elucidating the In Vitro Mechanism of Action for Novel Pyrimidine-Based Compounds: A Workflow for 4-Chloro-6-(furan-3-yl)pyrimidine

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting diverse biological pathways.[1][2] The compound 4-Chloro-6-(furan-3-yl)pyrimidine represents a versatile chemical building block, featuring a reactive chloro-group ideal for synthetic elaboration and a heterocyclic core ripe for biological investigation.[3] While direct mechanistic data for this specific molecule is not publicly available, its structure is highly suggestive of potential bioactivity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven workflow for the systematic in vitro characterization of such novel pyrimidine derivatives. We will use 4-Chloro-6-(furan-3-yl)pyrimidine as our primary case study to outline a logical, multi-stage strategy—from broad-based target identification to specific cellular validation—designed to rigorously elucidate its mechanism of action. This document serves as a practical blueprint for researchers in drug discovery, offering detailed experimental protocols and the causal logic behind each step, ensuring a self-validating and scientifically sound investigation.

Introduction: The Pyrimidine Scaffold and the Starting Point

4-Chloro-6-(furan-3-yl)pyrimidine is primarily recognized as a synthetic intermediate.[3] The key to its utility lies in the C-4 chlorine atom, which is highly susceptible to nucleophilic substitution.[3][4] This feature allows medicinal chemists to readily introduce a wide variety of functional groups, creating libraries of new chemical entities for high-throughput screening.

Given the established prevalence of pyrimidine derivatives as potent modulators of protein kinases, this guide will proceed under the primary hypothesis that 4-Chloro-6-(furan-3-yl)pyrimidine or its analogues are likely to function as kinase inhibitors.[5][6] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets.[7][8] Our objective is to design an experimental cascade that can efficiently test this hypothesis and pinpoint a specific molecular target and mechanism.

The Investigative Workflow: A Phased Approach to Mechanism of Action

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. 4-Chloro-6-(3-furyl)-2-methylpyrimidine|CAY [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. frontiersin.org [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-(furan-3-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and its combination with a furan moiety offers unique structural and electronic properties for molecular design.[1] This document details a robust and regioselective synthetic approach centered on the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses potential challenges and optimization strategies to empower researchers in their synthetic endeavors.

Introduction: The Significance of Furan-Substituted Pyrimidines in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its nitrogen-containing heterocyclic structure allows for diverse interactions with biological targets through hydrogen bonding and π-π stacking.[1] The introduction of a furan ring at the 6-position of the pyrimidine core introduces a five-membered aromatic heterocycle known for its own array of biological activities and its ability to act as a versatile synthetic handle.

The target molecule, 4-Chloro-6-(furan-3-yl)pyrimidine, is a key intermediate for the synthesis of more complex molecular architectures. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a reactive site for the introduction of various functional groups, particularly amine-containing moieties. This strategic functionalization is a common approach in the development of kinase inhibitors and other targeted therapies.

The Synthetic Strategy: Regioselective Suzuki-Miyaura Cross-Coupling

The most logical and efficient pathway for the synthesis of 4-Chloro-6-(furan-3-yl)pyrimidine is a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The proposed synthesis involves the reaction of 4,6-dichloropyrimidine with furan-3-ylboronic acid.

The regioselectivity of this reaction is a critical consideration. In dihalogenated pyrimidines, the reactivity of the halogen atoms can differ. For 4,6-dichloropyrimidine, the C4 and C6 positions are electronically similar. However, it is possible to achieve mono-substitution with careful control of reaction conditions. In many cases, the first Suzuki coupling on a dihalopyrimidine occurs preferentially at the C4 or C6 position.[3][4]

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4,6-Dichloropyrimidine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Furan-3-ylboronic_acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Catalyst_Base" [label="Pd Catalyst\nBase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Chloro-6-(furan-3-yl)pyrimidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4,6-Dichloropyrimidine" -> "4-Chloro-6-(furan-3-yl)pyrimidine" [label="Suzuki-Miyaura Coupling"]; "Furan-3-ylboronic_acid" -> "4-Chloro-6-(furan-3-yl)pyrimidine"; "Catalyst_Base" -> "4-Chloro-6-(furan-3-yl)pyrimidine"; } digraph "Suzuki-Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Pd(0)Ln"]; B [label="Oxidative Addition\n(Ar-X)"]; C [label="Ar-Pd(II)-X"]; D [label="Transmetalation\n(Ar'-B(OR)2)"]; E [label="Ar-Pd(II)-Ar'"]; F [label="Reductive Elimination"]; G [label="Ar-Ar'"];

A -> B [label=""]; B -> C; C -> D; D -> E; E -> F; F -> A [label="Regenerates Catalyst"]; F -> G [label="Product"]; }

Caption: Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol

The following protocol is based on established procedures for analogous Suzuki-Miyaura cross-coupling reactions on dihalopyrimidines.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4,6-Dichloropyrimidine | ≥98% | Commercially Available |

| Furan-3-ylboronic acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Saturated aqueous sodium chloride (brine) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol), furan-3-ylboronic acid (1.23 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-Chloro-6-(furan-3-yl)pyrimidine as a solid.

Data and Characterization

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.9 (s, 1H), ~8.2 (s, 1H), ~7.6 (t, J = 1.6 Hz, 1H), ~7.3 (s, 1H), ~7.0 (s, 1H) |

| 13C NMR (101 MHz, CDCl₃) δ (ppm) | ~163, ~160, ~146, ~142, ~125, ~117, ~110 |

| Mass Spectrometry (ESI) | m/z calculated for C₈H₅ClN₂O [M+H]⁺: 181.02; Found: 181.0 |

Note: The expected NMR chemical shifts are estimations based on similar structures and should be confirmed by experimental data.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the catalyst is active. |

| Catalyst decomposition | Use a more robust palladium catalyst or ligand system (e.g., Pd(dppf)Cl₂, SPhos, XPhos). | |

| Hydrolysis of the chloro-substituent | Ensure anhydrous conditions. | |

| Formation of Di-substituted Product | Over-reaction | Use a stoichiometric amount or slight excess of the boronic acid. Monitor the reaction closely by TLC and stop it once the desired product is the major component. |

| Purification Difficulties | Close polarity of starting material and product | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may also be effective.[5] |

Conclusion

The synthesis of 4-Chloro-6-(furan-3-yl)pyrimidine via a regioselective Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for obtaining this valuable medicinal chemistry intermediate. This guide provides a detailed protocol and practical insights to facilitate its successful synthesis. The ability to selectively introduce a furan moiety onto the pyrimidine core opens up a vast chemical space for the development of novel therapeutic agents. Careful control of reaction parameters and a systematic approach to troubleshooting are key to achieving high yields and purity.

References

-

An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC. Available from: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

-

(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. Available from: [Link]

-

Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. Available from: [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Available from: [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available from: [Link]

-

General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach | Organic Letters - ACS Publications. Available from: [Link]

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.

-

An electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides - PubMed. Available from: [Link]

-

Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC. Available from: [Link]

-

Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Available from: [Link]

-

4-CHLORO-6-(p-CHLOROPHENYL)-2-(2-PYRIDYL)-5-PYRIMIDINECARBONITRILE - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. Available from: [Link]

-

Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters - ACS Publications. Available from: [Link]

-

Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions. - ResearchGate. Available from: [Link]

-

2-chloropyrimidine - Organic Syntheses Procedure. Available from: [Link]

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available from: [Link]

-

Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][6]benzoxazine and Evaluation of Their Antiviral Activity - MDPI. Available from: [Link]

-

4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine (C11H8Cl2N2O) - PubChemLite. Available from: [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

-

{Supplementary Data} - Rsc.org. Available from: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available from: [Link]

-

Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Available from: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available from: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available from: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available from: [Link]

-

(PDF) Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine - ResearchGate. Available from: [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [sonar.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 4-Chloro-6-(furan-3-yl)pyrimidine in Modern Medicinal Chemistry

Abstract

The pyrimidine nucleus is a cornerstone of contemporary medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5][6] This guide provides an in-depth technical exploration of a highly versatile, yet specific pyrimidine derivative: 4-Chloro-6-(furan-3-yl)pyrimidine. We will dissect its synthetic accessibility, explore its inherent chemical reactivity, and illuminate its strategic importance as a key building block in the rational design of novel therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the Pyrimidine-Furan Motif

The fusion of a pyrimidine ring with a furan moiety creates a unique chemical entity with significant potential in drug discovery. Pyrimidines are well-established bioisosteres of purines and are integral to the structure of nucleic acids, bestowing upon them a high degree of biocompatibility and potential for specific interactions with biological targets.[2][6] The incorporation of a furan ring, an electron-rich aromatic system, can introduce additional binding interactions, such as π-π stacking, and modulate the overall physicochemical properties of the molecule.[7]

The subject of this guide, 4-Chloro-6-(furan-3-yl)pyrimidine, is of particular interest due to the strategic placement of a reactive chlorine atom at the 4-position. This chloro group serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution, which is a cornerstone reaction in the construction of diverse compound libraries for biological screening.[3][7]

Synthesis and Characterization

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis would logically proceed via the coupling of a di-halogenated pyrimidine with a suitable furan-boronic acid derivative. A plausible and efficient route is outlined below:

Caption: Proposed Suzuki-Miyaura synthesis of 4-Chloro-6-(furan-3-yl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar Suzuki-Miyaura couplings involving pyrimidines.[1]

-

Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq), furan-3-boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under a positive flow of the inert gas, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Data (Predicted)

While experimental data is not available, the following table summarizes the predicted physicochemical properties for 4-Chloro-6-(furan-3-yl)pyrimidine, which are crucial for guiding experimental design.

| Property | Predicted Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| XlogP | ~2.5 |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 3 |

Chemical Reactivity and Medicinal Chemistry Applications

The true value of 4-Chloro-6-(furan-3-yl)pyrimidine lies in its potential for derivatization, primarily targeting the reactive 4-chloro position. This functionality allows for the facile introduction of a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR).

Nucleophilic Aromatic Substitution: A Gateway to Kinase Inhibitors

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many kinase inhibitors.[3] A common strategy involves the displacement of the chloro group with an aniline moiety to generate a 4-anilino-6-phenylpyrimidine scaffold, which is a well-established pharmacophore for binding to the ATP-binding site of various kinases.[3]

Caption: General scheme for the derivatization of the core scaffold via SNAr.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the 4,6-disubstituted pyrimidine scaffold in oncology, derivatives of 4-Chloro-6-(furan-3-yl)pyrimidine are prime candidates for investigation as inhibitors of protein kinases involved in cancer cell proliferation and survival.[3][4] A plausible, albeit hypothetical, mechanism of action could involve the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[1]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-Chloro-6-(furan-3-yl)pyrimidine derivatives is not available, general trends can be inferred from analogous series of kinase inhibitors.

-

The 4-Anilino Substituent: The nature of the substituent on the aniline ring is critical for potency and selectivity. Electron-donating or -withdrawing groups can be systematically varied to optimize interactions within the ATP-binding pocket of the target kinase.

-

The Furan Moiety: The furan ring can participate in hydrogen bonding or π-stacking interactions. Its orientation and substitution can influence the overall binding affinity and pharmacokinetic properties of the molecule.

-

The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase.

Conclusion and Future Directions

4-Chloro-6-(furan-3-yl)pyrimidine represents a highly valuable and versatile building block for modern medicinal chemistry. Its straightforward synthesis via robust cross-coupling reactions and the reactivity of its 4-chloro substituent provide a facile entry point for the creation of diverse compound libraries. The inherent drug-like properties of the pyrimidine-furan scaffold make it a promising starting point for the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development.

Future research should focus on the systematic exploration of the chemical space around this core scaffold. The synthesis and screening of focused libraries of 4-anilino-6-(furan-3-yl)pyrimidine derivatives against a panel of cancer-relevant kinases will be crucial in validating its potential and identifying lead compounds for further optimization.

References

-

Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]

-

NextSDS. (n.d.). 4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-dichloro-2-(furan-3-yl)pyrimidine. Retrieved from [Link]

-

Li, X., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(10), 16808-16820. [Link]

-

Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]

-

ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]

-

ResearchGate. (2009). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Retrieved from [Link]

-

MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Bernal, C., et al. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Bioorganic & Medicinal Chemistry Letters, 48, 128255. [Link]

-

American Chemical Society. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2837. [Link]

-

MDPI. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(18), 6608. [Link]

-

Kaur, K. (2022). A review on pyrimidine heterocycles. World Journal of Advance Healthcare Research, 6(9), 102-116. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. jchemrev.com [jchemrev.com]

- 6. wjahr.com [wjahr.com]

- 7. 4-Chloro-6-(3-furyl)-2-methylpyrimidine|CAY [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Pharmacophore Modeling of 4-Chloro-6-(furan-3-yl)pyrimidine Derivatives

This guide provides an in-depth, technical exploration of pharmacophore modeling as applied to 4-Chloro-6-(furan-3-yl)pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful computational technique for lead discovery and optimization. We will move beyond a simple recitation of steps to delve into the strategic rationale behind experimental choices, ensuring a robust and scientifically sound approach.

The Strategic Imperative for Pharmacophore Modeling

In the intricate landscape of drug discovery, pharmacophore modeling serves as a crucial compass, guiding the rational design of novel therapeutics.[1][2] A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity.[3][4] By identifying and mapping these features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—we can efficiently screen vast chemical libraries for compounds with a high probability of interacting with the desired biological target.[1][2]

The 4-Chloro-6-(furan-3-yl)pyrimidine scaffold is a promising starting point for drug discovery. Pyrimidine and its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6][7] The furan moiety, a five-membered aromatic heterocycle, is also a "privileged scaffold" in medicinal chemistry, contributing to diverse pharmacological activities and offering opportunities for synthetic modification to fine-tune a compound's properties.[8] The chloro group at the 4-position of the pyrimidine ring provides a reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space.[9]

This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly valuable when the three-dimensional structure of the biological target is unknown.[10] This methodology relies on a set of known active compounds to deduce the common chemical features responsible for their biological effects.

The Methodological Blueprint: A Self-Validating Workflow

A successful pharmacophore modeling study is built on a foundation of rigorous methodology. Each step is designed to be a self-validating system, ensuring the final model is both predictive and reliable.

Curating the Training Set: The Foundation of a Predictive Model

The quality of the pharmacophore model is intrinsically linked to the quality and diversity of the training set of active compounds. The selection of these molecules is a critical first step.

Experimental Protocol: Training Set Selection

-

Literature and Database Mining: Conduct a comprehensive search of chemical databases (e.g., ChEMBL, PubChem) and the scientific literature for 4-Chloro-6-(furan-3-yl)pyrimidine derivatives with known biological activity against a specific target.

-

Activity Thresholds: Define clear activity thresholds to classify compounds as highly active, moderately active, and inactive. This is crucial for the generation of a discriminative pharmacophore model.

-

Structural Diversity: Select a set of structurally diverse active compounds. This ensures that the resulting pharmacophore model captures the essential features for activity and is not biased towards a specific chemical series.

-

Conformational Analysis: For each selected ligand, generate a diverse set of low-energy conformations. This is a critical step as the bioactive conformation (the conformation the molecule adopts when bound to its target) is often not the lowest energy conformation in solution.

Generating the Pharmacophore Hypothesis: Unveiling the "Molecular Key"

With a well-curated training set, the next step is to generate pharmacophore hypotheses. This involves identifying the common chemical features among the active molecules and their spatial arrangement.

Experimental Protocol: Pharmacophore Hypothesis Generation

-

Feature Identification: Utilize computational software (e.g., Discovery Studio, MOE, LigandScout) to identify key pharmacophoric features within the training set molecules.[10] These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable centers

-

-

Hypothesis Generation: The software will then generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of these features.

-

Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds in the training set while excluding inactive compounds. The highest-scoring hypothesis is considered the most probable representation of the pharmacophore.

The Litmus Test: Rigorous Model Validation

A generated pharmacophore model is merely a hypothesis until it has been rigorously validated. Validation ensures that the model has true predictive power and is not a result of chance.[11]

Experimental Protocol: Pharmacophore Model Validation

-

Test Set Validation: A set of compounds not used in the model generation (the test set), with known activities, is used to assess the model's predictive ability.[12] The model should be able to correctly identify the active compounds within this set.

-

Decoy Set Screening: The model is challenged to distinguish a small set of known active compounds from a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topologies).[12] A good model will show a high enrichment factor, meaning it preferentially selects the active compounds.

-

Fischer's Randomization Test: This statistical method assesses the probability that the correlation between the pharmacophore hypothesis and the biological activity is due to chance.[12] A high level of statistical significance (e.g., 95% confidence) indicates a robust model.

Table 1: Hypothetical Pharmacophore Validation Metrics

| Validation Method | Metric | Value | Interpretation |

| Test Set Validation | Goodness of Hit (GH) Score | 0.75 | Good ability to identify active compounds. |

| Decoy Set Screening | Enrichment Factor (EF) | 25.0 | Excellent at distinguishing actives from decoys. |

| Fischer's Randomization | Confidence Level | 95% | High confidence that the model is not random. |

Visualizing the Path to Discovery

Diagrams are essential tools for conceptualizing and communicating the complex processes involved in pharmacophore modeling.

Sources

- 1. dovepress.com [dovepress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. columbiaiop.ac.in [columbiaiop.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-6-(3-furyl)-2-methylpyrimidine|CAY [benchchem.com]

- 10. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach [mdpi.com]

- 12. bio-protocol.org [bio-protocol.org]

A Methodological Guide to Characterizing the Binding Affinity of Novel Pyrimidine-Based Kinase Inhibitors

A Senior Application Scientist's Perspective on 4-Chloro-6-(furan-3-yl)pyrimidine and its Analogs

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1][2] Novel derivatives, such as 4-Chloro-6-(furan-3-yl)pyrimidine, represent promising candidates for targeted therapies, yet their biological activity remains uncharacterized. This technical guide provides a comprehensive, field-proven framework for drug development professionals to systematically determine the binding affinity and identify protein targets of such novel pyrimidine-based compounds. We will use the well-characterized anilinoquinazoline inhibitor, Gefitinib, which shares a similar ATP-competitive mechanism against the Epidermal Growth Factor Receptor (EGFR), as a representative model to illustrate the causality behind experimental choices and to provide robust, self-validating protocols. This guide details an integrated workflow, from initial computational predictions through gold-standard biophysical assays, ensuring a rigorous and accurate characterization of a compound's binding profile.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] This makes them a primary target for therapeutic intervention. The pyrimidine ring is a "privileged scaffold" in kinase inhibitor design, found in a multitude of compounds that target the highly conserved ATP-binding pocket of these enzymes.[2][4]

Molecules like 4-Chloro-6-(furan-3-yl)pyrimidine are of significant interest due to their structural potential to form key interactions within a kinase active site. However, before significant resources are invested, a rigorous and systematic evaluation of its binding affinity to putative protein targets is paramount. This guide outlines a multi-faceted approach to de-risk and characterize such novel chemical entities.

As a case study, we will refer to Gefitinib (Iressa), a selective inhibitor of the EGFR tyrosine kinase.[5][6][7] Gefitinib functions by competing with adenosine triphosphate (ATP) for its binding site in the EGFR's intracellular domain, thereby blocking the autophosphorylation and downstream signaling that drives uncontrolled cell proliferation.[6][8][9] This well-understood mechanism provides an excellent framework for outlining the characterization of new, structurally related compounds.

Integrated Workflow for Binding Affinity Characterization

A robust characterization strategy does not rely on a single method but integrates computational and experimental techniques to build a cohesive and cross-validated understanding of the molecule's behavior. Each method offers unique insights, and their collective data provide a high-confidence profile of the compound's interaction with its target.

Figure 1: A comprehensive workflow for characterizing novel inhibitors.

Part I: In Silico Prediction and Target Identification

Before embarking on resource-intensive wet-lab experiments, computational methods provide a cost-effective way to predict potential targets and binding modes, guiding subsequent experimental design.[3]

Target Identification: Kinome Scanning

For a novel compound with an unknown target, an initial broad screening is necessary. A commercially available kinome scan, which tests the compound against a large panel of purified kinases, is the industry standard. This provides an initial "hit list" of potential targets and an early indication of selectivity.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein target.[10][11][12] It is essential for generating an initial hypothesis of how the compound might bind.

Causality Behind the Protocol: The goal is to find the lowest energy conformation of the ligand within the protein's binding site, which theoretically corresponds to the most stable and likely binding mode.[13] The scoring function provides an estimated binding energy, helping to rank-order potential inhibitors or compare different binding poses.[13][14]

Protocol: Molecular Docking of a Pyrimidine Inhibitor against EGFR

-

Target Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 3CS9) from the Protein Data Bank.[15]

-

Prepare the protein using software like AutoDock Tools.[3] This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate atomic charges.[3] This ensures the protein structure is chemically correct for the simulation.

-

-

Ligand Preparation:

-

Generate a 3D structure of 4-Chloro-6-(furan-3-yl)pyrimidine using a chemical drawing tool (e.g., ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Define rotatable bonds to allow for conformational flexibility during the docking process.[16]

-

-

Grid Box Definition:

-

Docking Execution:

-

Analysis:

-

Analyze the top-scoring poses. A successful docking should show the pyrimidine core making key hydrogen bonds with the "hinge" region of the kinase (a conserved feature of ATP binding), similar to how Gefitinib binds.[6][7]

-

The docking score provides a predicted binding affinity (e.g., in kcal/mol), which can be used for initial ranking.[17]

-

Part II: Gold-Standard Biophysical Characterization

Following in silico analysis, biophysical methods are required to obtain quantitative, empirical data on the binding interaction. We will detail three orthogonal, gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20] It is the premier tool for determining not only the binding affinity (KD) but also the kinetic rate constants—the association rate (kon) and the dissociation rate (koff).

Causality Behind the Protocol: SPR detects changes in the refractive index on a sensor chip surface as an analyte (the inhibitor) flows over and binds to an immobilized ligand (the target protein).[21][22] The rate of signal increase during injection relates to kon, and the rate of signal decay after injection relates to koff. The equilibrium dissociation constant (KD) is the ratio of these two rates (koff/kon). This kinetic information is crucial, as compounds with the same KD can have vastly different kinetic profiles (e.g., a fast-on/fast-off vs. a slow-on/slow-off binder), which has significant implications for in vivo efficacy.[23]

Figure 2: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Protocol: SPR Analysis of an Inhibitor Binding to a Kinase

-

Protein Immobilization:

-

The kinase (ligand) is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).[22][24]

-

Expert Insight: The immobilization density is critical. For kinetic analysis of small molecules, a low density is preferred to avoid mass transport limitations, which can distort kinetic measurements.[25] A target of 100-150 Response Units (RU) for the analyte binding is a good starting point.[25]

-

-

Analyte Injection Series:

-

Prepare a serial dilution of the pyrimidine inhibitor (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Inject the compound solutions over the immobilized kinase surface, typically from a low to high concentration, including a zero-concentration (buffer only) injection for double referencing.[26]

-

-

Data Acquisition:

-

Each injection cycle consists of:

-

Association Phase: Analyte flows over the surface, and binding is monitored.[26]

-

Dissociation Phase: Running buffer flows over the surface, and the dissociation of the compound is monitored.[26]

-

Regeneration Step: A pulse of a harsh solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.[25]

-

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[28][29] It is considered the gold standard for determining binding affinity because it is a true in-solution technique that requires no modification or immobilization of the reactants.[30][31]

Causality Behind the Protocol: ITC measures the thermodynamic signature of an interaction. By titrating the inhibitor into a solution of the target protein at a constant temperature, the instrument measures the minute heat changes after each injection.[32] The resulting isotherm can be integrated to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[33]

Protocol: ITC Measurement of Inhibitor-Kinase Binding

-

Sample Preparation:

-

Prepare the kinase and the inhibitor in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is highly recommended.

-

Degas all samples immediately before the experiment to prevent air bubbles from forming in the cell, which would disrupt the measurement.[34]

-

Expert Insight: The concentration of reactants is critical. The "c-value" (c = n * [Protein] / KD) should ideally be between 10 and 100 for a reliable KD determination.[33] This often requires an initial estimate of the KD (from SPR, for example) to design the ITC experiment properly.

-

-

Instrument Setup:

-

Load the kinase solution into the sample cell and the inhibitor solution (typically 10-fold more concentrated) into the titration syringe.[32]

-

Allow the system to equilibrate thermally.

-

-

Titration:

-

Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution. The first injection is often smaller (e.g., 0.5 µL) and is discarded during analysis to account for syringe diffusion.[34]

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, KD, and ΔH.[35]

-

Figure 3: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence Polarization (FP): A High-Throughput Alternative

FP is a fluorescence-based technique that can measure binding in solution.[36][37] It is particularly useful for higher-throughput screening and for confirming hits from other methods.

Causality Behind the Protocol: The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled molecule (a "tracer") tumbles rapidly and depolarizes emitted light when excited with polarized light, resulting in a low FP signal.[38] When this tracer binds to a large protein, its tumbling slows dramatically, and the emitted light remains highly polarized, resulting in a high FP signal.[38] An unlabeled inhibitor can then be titrated in to compete with the tracer for binding to the protein. As the inhibitor displaces the tracer, the FP signal decreases, allowing for the calculation of the inhibitor's binding affinity (Ki).[38]

Protocol: Competitive FP Assay

-

Assay Development:

-

A fluorescent tracer that binds to the target kinase must be identified or synthesized. This is often a known inhibitor with a fluorophore attached.

-

Determine the KD of the tracer for the kinase by direct titration to establish optimal assay concentrations (typically, kinase at ~KD of the tracer, and tracer at ~1 nM).

-

-

Competition Experiment:

-

In a microplate, add a constant concentration of the kinase and the fluorescent tracer.

-

Add the unlabeled pyrimidine inhibitor in a serial dilution.

-

Incubate to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization in a suitable plate reader.

-

Plot the FP signal against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to determine the IC₅₀ (the concentration of inhibitor that displaces 50% of the tracer).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and KD of the tracer.

-

Data Integration and Interpretation

No single technique is infallible. The strength of this workflow lies in the cross-validation of results from orthogonal methods. The data should be compiled into a summary table for clear comparison.

Table 1: Hypothetical Binding Data for a Novel Pyrimidine Inhibitor against EGFR

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | Molecular Docking |

| Affinity (KD/Ki) | 25 nM | 35 nM | 40 nM | -7.8 kcal/mol (Predicted) |

| Kinetics (kon) | 2.1 x 10⁵ M⁻¹s⁻¹ | Not Applicable | Not Applicable | Not Applicable |

| Kinetics (koff) | 5.2 x 10⁻³ s⁻¹ | Not Applicable | Not Applicable | Not Applicable |

| Stoichiometry (n) | Assumed 1:1 | 0.98 | Not Directly Measured | Assumed 1:1 |

| Enthalpy (ΔH) | Not Applicable | -8.5 kcal/mol | Not Applicable | Not Applicable |

| Entropy (TΔS) | Not Applicable | +1.7 kcal/mol | Not Applicable | Not Applicable |

Interpreting the Data:

-

Affinity Convergence: The KD and Ki values from SPR, ITC, and FP are in good agreement (25-40 nM), providing high confidence in the compound's potency.

-

Thermodynamic Drivers: The ITC data shows the binding is enthalpy-driven (favorable ΔH), which often correlates with strong hydrogen bonding and van der Waals interactions, as predicted by the docking model.

-

Kinetic Profile: The SPR data reveals a moderately fast association rate and a relatively slow dissociation rate, suggesting the compound forms a stable complex with the target.

Conclusion

Characterizing the binding affinity of a novel compound like 4-Chloro-6-(furan-3-yl)pyrimidine requires a disciplined, multi-pronged approach that marries predictive computational modeling with rigorous biophysical validation. By systematically applying the techniques of molecular docking, Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can build a comprehensive and trustworthy binding profile. This integrated workflow not only provides a high-confidence measure of a compound's potency and selectivity but also delivers critical insights into the kinetic and thermodynamic drivers of the interaction, ultimately enabling more informed decisions in the drug discovery and development pipeline.

References

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Thoracic Disease. Available at: [Link]

-

Gefitinib. Wikipedia. Available at: [Link]

-

Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. Available at: [Link]

-

Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]

-

What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

-

Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions. Journal of Visualized Experiments. Available at: [Link]

-

Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link]

-

Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. Available at: [Link]

-

Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action. Available at: [Link]

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. Available at: [Link]

-

Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. Available at: [Link]

-

Analysis of protein-ligand interactions by fluorescence polarization. ResearchGate. Available at: [Link]

-

Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology. Available at: [Link]

-

Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library. Journal of the American Chemical Society. Available at: [Link]

-

Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery. Hilaris Publisher. Available at: [Link]

-

Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]

-

Surface plasmon resonance. Biacore. Available at: [Link]

-

An Introduction to Surface Plasmon Resonance. Nicoya. Available at: [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. Available at: [Link]

-

Principles and aspects of molecular docking: A bird's eye view. Hans Shodh Sudha. Available at: [Link]

-

Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

-

Principles of Molecular Docking. CD ComputaBio. Available at: [Link]

-

Ritc: Isothermal Titration Calorimetry (ITC) Data Analysis. CRAN. Available at: [Link]

-

Predicting Protein-ligand Binding Affinities. Royal Society of Chemistry. Available at: [Link]

-

Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. Available at: [Link]

-

Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]

-

A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available at: [Link]

-

Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. International Journal of Molecular Sciences. Available at: [Link]

-

Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. Available at: [Link]

-

Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. Available at: [Link]

-

Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. Available at: [Link]

-

Prediction of protein–ligand binding affinity via deep learning models. Briefings in Bioinformatics. Available at: [Link]

-

Isothermal titration calorimetry. Nature Reviews Methods Primers. Available at: [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

-

Guide to Running an SPR Experiment. University of Texas at Austin. Available at: [Link]

-

Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Granada. Available at: [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences. Available at: [Link]

-

Laboratory experiments for exploring the surface plasmon resonance. European Journal of Physics. Available at: [Link]

Sources

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gefitinib - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. microbenotes.com [microbenotes.com]

- 13. hansshodhsudha.com [hansshodhsudha.com]

- 14. Frontiers | Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives [frontiersin.org]

- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 16. Principles of Molecular Docking - CD ComputaBio [computabio.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis [mdpi.com]

- 19. jacksonimmuno.com [jacksonimmuno.com]

- 20. physlab.org [physlab.org]

- 21. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]

- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 23. researchgate.net [researchgate.net]

- 24. bioradiations.com [bioradiations.com]

- 25. dhvi.duke.edu [dhvi.duke.edu]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. zaguan.unizar.es [zaguan.unizar.es]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. cost-nectar.eu [cost-nectar.eu]

- 32. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 33. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 34. japtamers.co.uk [japtamers.co.uk]

- 35. cran.rstudio.com [cran.rstudio.com]

- 36. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 37. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]

- 38. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-(furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract